L-Tyrosine, 2,5-dibromo-
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Overview
Description
L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid L-tyrosine, where two bromine atoms are substituted at the 2 and 5 positions of the aromatic ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tyrosine, 2,5-dibromo- can be synthesized by brominating L-tyrosine. The process involves reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of L-Tyrosine, 2,5-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine, 2,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can remove the bromine atoms, reverting the compound to L-tyrosine.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
L-Tyrosine, 2,5-dibromo- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its role in enzyme inhibition and as a marker for oxidative stress.
Medicine: Investigated for its potential antimicrobial and antitumor activities.
Industry: Used in the synthesis of bromotyrosine alkaloids, which have various biological activities.
Mechanism of Action
The mechanism of action of L-Tyrosine, 2,5-dibromo- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Oxidative Stress Marker: It serves as a marker for oxidative stress by being a product of myeloperoxidase activity.
Pathways Involved: The compound is involved in pathways related to oxidative stress and enzyme regulation.
Comparison with Similar Compounds
L-Tyrosine: The parent compound without bromine substitutions.
3,5-Dibromo-L-tyrosine: Another brominated derivative with bromine atoms at different positions.
Uniqueness: L-Tyrosine, 2,5-dibromo- is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its selective bromination allows for targeted applications in research and industry .
Biological Activity
L-Tyrosine, 2,5-dibromo- is a derivative of the amino acid tyrosine, modified with bromine atoms at the 2 and 5 positions of its aromatic ring. This compound has garnered attention for its unique biological activities, particularly in coordination chemistry and potential therapeutic applications. This article explores its biological activity through a review of research findings, case studies, and data tables.
L-Tyrosine (C9H11NO3) is an amino acid that plays a critical role in the synthesis of neurotransmitters and hormones. The dibromo substitution enhances its reactivity and binding properties. The chemical structure can be represented as follows:
1. Coordination Chemistry
L-Tyrosine derivatives exhibit significant coordination properties with metal ions. Research has shown that 2,5-dibromo-L-tyrosine forms stable complexes with copper(II) ions, resulting in polymeric structures that demonstrate interesting biological properties. The coordination involves the amino nitrogen and carboxyl oxygen of the ligand, facilitating a three-dimensional supramolecular network through hydrogen bonding interactions .
Table 1: Coordination Characteristics of L-Tyrosine Derivatives
Ligand | Metal Ion | Coordination Mode | Stability |
---|---|---|---|
L-Tyrosine | Cu(II) | Bidentate | High |
2,5-Dibromo-L-Tyrosine | Cu(II) | Bridging bidentate | Moderate |
2. Antimicrobial Activity
Studies have indicated that halogenated tyrosines possess antimicrobial properties. For instance, compounds derived from L-tyrosine have been evaluated for their effectiveness against various bacterial strains. The minimal inhibitory concentrations (MICs) for these compounds suggest potent activity against multidrug-resistant bacteria .
Table 2: Antimicrobial Efficacy of L-Tyrosine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
2,5-Dibromo-L-Tyrosine | Staphylococcus aureus | <0.25 |
2,5-Dibromo-L-Tyrosine | Escherichia coli | 1–4 |
3. Pharmacokinetic Properties
The pharmacokinetics of L-Tyrosine derivatives have been evaluated to understand their absorption and metabolism. In vivo studies indicate that these compounds can achieve significant plasma concentrations rapidly after administration. For example, a related compound showed an elimination half-life of approximately 17-32 minutes in animal models .
Case Study 1: Anticancer Potential
Research has demonstrated the potential of dibromo-L-tyrosine derivatives in targeting cancer cells. One study focused on the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. The results indicated that these derivatives could induce apoptosis in malignant melanoma cells .
Case Study 2: Neurotransmitter Regulation
Another study explored the effects of L-Tyrosine derivatives on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine levels, which is crucial for treating conditions like depression and Parkinson's disease .
Properties
CAS No. |
81818-46-4 |
---|---|
Molecular Formula |
C9H9Br2NO3 |
Molecular Weight |
338.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,5-dibromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-3-8(13)6(11)1-4(5)2-7(12)9(14)15/h1,3,7,13H,2,12H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
CVLYJBHDGGDQSE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1Br)O)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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